1-Ethoxy-2-fluoro-3-nitrobenzene
Description
1-Ethoxy-2-fluoro-3-nitrobenzene (CAS: 1881321-01-2) is a substituted aromatic compound featuring an ethoxy group at position 1, a fluorine atom at position 2, and a nitro group at position 2. This compound is primarily utilized in organic synthesis, particularly as an intermediate in pharmaceuticals and agrochemicals. Its structure combines electron-withdrawing (nitro, fluorine) and electron-donating (ethoxy) groups, creating a unique electronic profile that influences reactivity and stability. With a purity of 96% (as per Combi-Blocks data), it is commercially available for research applications .
Properties
IUPAC Name |
1-ethoxy-2-fluoro-3-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO3/c1-2-13-7-5-3-4-6(8(7)9)10(11)12/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJVAUJPHRCEFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethoxy-2-fluoro-3-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general synthetic route includes:
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration, fluorination, and ethoxylation processes under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-Ethoxy-2-fluoro-3-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions where the nitro, fluoro, or ethoxy groups can be replaced by other substituents.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The ethoxy group can be oxidized to a carboxylic acid group (-COOH) using strong oxidizing agents.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as halogens (Cl2, Br2) and acids (H2SO4) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas (H2) are used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products:
Reduction: 1-Ethoxy-2-fluoro-3-aminobenzene.
Oxidation: 1-Ethoxy-2-fluoro-3-carboxybenzene.
Scientific Research Applications
1-Ethoxy-2-fluoro-3-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-ethoxy-2-fluoro-3-nitrobenzene involves its interaction with various molecular targets and pathways. The nitro group is highly reactive and can participate in redox reactions, while the fluoro group can influence the compound’s electronic properties. The ethoxy group can affect the compound’s solubility and reactivity. These interactions can lead to various biological and chemical effects, depending on the specific context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Positioning and Electronic Effects
The positions and types of substituents critically determine the physicochemical and reactive properties of nitroaromatic compounds. Below is a comparative analysis with key analogs:
Positional Isomers
- 2-Ethoxy-1-fluoro-3-nitrobenzene (CAS: 1233954-79-4):
Halogen-Substituted Analogs
- 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene (CAS: 1224629-07-5):
- Substituents: Bromine (position 1), fluorine (position 3), methoxy (position 2), nitro (position 4).
- Bromine introduces steric bulk and higher polarizability compared to ethoxy, making this compound more reactive in nucleophilic aromatic substitution. Methoxy, a stronger electron-donating group than ethoxy, further modulates ring activation .
- 1-Chloro-2-fluoro-3-nitrobenzene :
Methyl-Modified Derivatives
- 1-Ethoxy-3-fluoro-4-methyl-2-nitrobenzene (YF-0919, CAS: 1881329-33-4): Substituents: Ethoxy (1), fluorine (3), nitro (2), methyl (4). Methyl’s electron-donating effect may also stabilize intermediates in reduction pathways .
- 5-Fluoro-1,2-dimethyl-3-nitrobenzene: Substituents: Methyl (positions 1 and 2), fluorine (5), nitro (3). Dimethyl groups enhance lipophilicity, improving solubility in nonpolar solvents, but reduce reactivity due to steric and electronic effects .
Physicochemical Properties and Reactivity
A comparative table of key properties is provided below:
Biological Activity
1-Ethoxy-2-fluoro-3-nitrobenzene is an organic compound with significant potential in various fields, particularly in medicinal chemistry and biological research. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and features an ethoxy group, a fluoro group, and a nitro group attached to a benzene ring. The structural arrangement of these functional groups imparts unique electronic and steric properties, making it an interesting subject for biological studies.
The biological activity of this compound is largely attributed to the following mechanisms:
- Electron-Withdrawing Effects : The nitro group is highly reactive and can participate in redox reactions, influencing the compound's reactivity towards biomolecules.
- Electrophilic Substitution : The presence of the fluoro group alters the electronic properties of the compound, facilitating electrophilic substitution reactions that may interact with various biological targets.
- Solubility and Reactivity : The ethoxy group enhances solubility in biological systems, which can affect absorption and bioavailability.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that nitro-substituted aromatic compounds can inhibit bacterial growth by disrupting cellular processes. While specific data on this compound is limited, its structural analogs have demonstrated efficacy against various pathogens.
Cytotoxicity Studies
In vitro studies have been conducted to evaluate the cytotoxic effects of nitroaromatic compounds. These studies typically assess cell viability using assays such as MTT or Alamar Blue. Preliminary findings suggest that this compound may exhibit cytotoxic effects at certain concentrations, although further research is required to establish dose-response relationships.
Case Studies
- Study on Nitro Compounds : A study published in Frontiers in Chemistry investigated the biological activity of nitro-substituted benzene derivatives, highlighting their potential as anticancer agents. The study found that modifications to the nitro group could enhance cytotoxicity against cancer cell lines .
- Antimicrobial Activity Assessment : Another research effort focused on evaluating the antimicrobial properties of various substituted nitrobenzenes. Results indicated that compounds with similar structures to this compound showed significant inhibition of bacterial strains such as E. coli and Staphylococcus aureus at micromolar concentrations.
Comparative Analysis with Similar Compounds
| Compound | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C₉H₁₀FNO₃ | Potential antimicrobial and cytotoxic effects |
| 1-Fluoro-2-nitrobenzene | C₆H₄FNO₂ | Moderate antibacterial activity |
| 1-Ethoxy-4-nitrobenzene | C₉H₁₁NO₂ | Exhibits some cytotoxic properties |
Research Applications
This compound is being explored for its potential applications in:
- Pharmaceutical Development : Investigated as a lead compound for developing new drugs targeting bacterial infections or cancer.
- Chemical Synthesis : Used as an intermediate in synthesizing more complex organic compounds due to its unique reactivity profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
